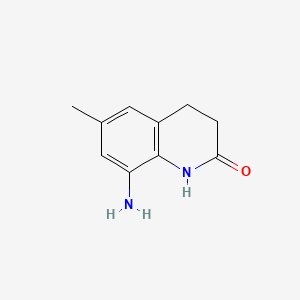

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound relies on established International Union of Pure and Applied Chemistry nomenclature principles and standardized chemical identifiers. According to PubChem database records, the compound carries the Chemical Abstracts Service registry number 1243250-09-0, which serves as its unique numerical identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one, reflecting the systematic approach to naming heterocyclic compounds with multiple substituents.

The molecular formula C₁₀H₁₂N₂O indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 176.21 grams per mole. This formula reveals the compound's classification as a substituted dihydroquinolinone with both amino and methyl functional groups incorporated into the basic quinoline framework. The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13). This identifier encodes the complete connectivity information necessary for unambiguous structural representation.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1243250-09-0 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.21 g/mol |

| International Union of Pure and Applied Chemistry Name | 8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one |

| International Chemical Identifier Key | UYBTVPUMRGXSHO-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System notation CC1=CC2=C(C(=C1)N)NC(=O)CC2 provides a linear representation of the molecular structure that captures the essential connectivity patterns. This notation indicates the methyl group attachment at position 6, the amino group at position 8, and the lactam functionality at position 2 of the quinoline ring system. The systematic naming approach ensures consistency across chemical databases and facilitates accurate communication within the scientific community.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of partially saturated quinoline derivatives, with the 3,4-dihydro modification creating a distinctive bicyclic framework. The compound maintains the aromatic character of the benzene ring while the pyridine portion becomes partially saturated through the reduction of the C3-C4 double bond. This structural modification results in a non-planar molecular geometry where the saturated portion of the ring system adopts a specific conformational arrangement.

Computational analysis reveals that the compound exists in a stable conformation where the six-membered saturated ring adopts a half-chair or envelope conformation to minimize steric interactions. The presence of the methyl substituent at position 6 introduces additional steric considerations that influence the overall molecular geometry. The amino group at position 8 provides both electronic and steric effects that contribute to the compound's conformational preferences. The carbonyl group at position 2 participates in intramolecular interactions that help stabilize particular conformational arrangements.

The molecular geometry analysis indicates that the compound possesses specific dihedral angles and bond lengths that reflect the partial saturation of the quinoline system. The C-N bond lengths in the lactam portion differ from those in the aromatic portion, reflecting the different hybridization states of the nitrogen atoms. The methyl group at position 6 adopts an orientation that minimizes steric interactions with neighboring atoms while maximizing favorable electronic interactions. The amino group at position 8 can participate in both intramolecular and intermolecular hydrogen bonding interactions that influence the preferred molecular geometry.

Conformational flexibility occurs primarily in the saturated portion of the molecule, where rotation around single bonds allows for multiple low-energy conformations. The relative stability of these conformations depends on the balance between steric repulsion, electronic effects, and potential hydrogen bonding interactions. Temperature and solvent effects can influence the population distribution among different conformational states, with polar solvents potentially stabilizing conformations that maximize hydrogen bonding opportunities.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound involves several potential equilibrium forms that contribute to the compound's overall stability and reactivity profile. The primary tautomeric equilibrium occurs between the lactam form, where the nitrogen atom at position 1 bears a hydrogen atom and the carbonyl group maintains its ketone character, and the hydroxyl form, where the oxygen atom becomes protonated and the nitrogen develops a double bond character. This lactam-lactim tautomerism represents a fundamental equilibrium that influences many properties of the compound.

The amino group at position 8 introduces additional tautomeric possibilities through its ability to exist in primary amine form or to participate in imine-enamine equilibria under appropriate conditions. The electron-donating character of the amino group affects the electron density distribution throughout the aromatic system, potentially stabilizing certain tautomeric forms through resonance interactions. The methyl group at position 6, while not directly participating in tautomeric equilibria, influences the relative stability of different forms through its electron-donating inductive effects.

Resonance stabilization plays a crucial role in determining the preferred tautomeric form under normal conditions. The lactam form benefits from significant resonance stabilization through delocalization of the nitrogen lone pair electrons into the carbonyl system, creating partial double bond character in the C-N bond. This resonance interaction contributes substantially to the stability of the lactam tautomer and explains its predominance under most conditions. The aromatic benzene ring provides additional resonance stabilization that extends throughout the entire molecular framework.

The presence of the amino substituent creates opportunities for extended conjugation that can influence tautomeric preferences. Under certain conditions, particularly in the presence of acids or bases, protonation or deprotonation events can shift tautomeric equilibria toward alternative forms. The relative energy differences between tautomeric forms determine their population distributions, with the most stable form typically predominating under equilibrium conditions. Computational studies suggest that the lactam form represents the most thermodynamically stable tautomer for this compound under standard conditions.

Comparative Structural Analysis with Related Dihydroquinolinone Derivatives

Comparative analysis of this compound with related dihydroquinolinone derivatives reveals distinctive structural features that arise from the specific substitution pattern. The parent compound 3,4-dihydroquinolin-2(1H)-one, with Chemical Abstracts Service number 553-03-7 and molecular formula C₉H₉NO, provides the basic structural framework upon which the amino and methyl substitutions are built. This parent compound exhibits a molecular weight of 147.17 grams per mole, which is significantly lower than the target compound due to the absence of substituents.

The introduction of a methyl group at position 6, as seen in 6-methyl-3,4-dihydroquinolin-2(1H)-one with Chemical Abstracts Service number 20150-83-8, demonstrates the structural impact of alkyl substitution. This compound has a molecular formula of C₁₀H₁₁NO and molecular weight of 161.20 grams per mole, representing an intermediate between the parent compound and the target molecule. The methyl substitution introduces electron-donating effects that can influence both electronic properties and steric interactions within the molecular framework.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3,4-dihydroquinolin-2(1H)-one | C₉H₉NO | 147.17 | None |

| 6-methyl-3,4-dihydroquinolin-2(1H)-one | C₁₀H₁₁NO | 161.20 | 6-methyl |

| This compound | C₁₀H₁₂N₂O | 176.21 | 6-methyl, 8-amino |

| 8-amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | C₉H₉FN₂O | 180.18 | 6-fluoro, 8-amino |

The compound 8-amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, with Chemical Abstracts Service number 1243250-06-7, provides an interesting comparison where fluorine substitution replaces the methyl group at position 6. With molecular formula C₉H₉FN₂O and molecular weight 180.18 grams per mole, this derivative demonstrates how halogen substitution can influence molecular properties while maintaining the amino functionality at position 8. The electron-withdrawing nature of fluorine creates significantly different electronic effects compared to the electron-donating methyl group, potentially altering both reactivity and conformational preferences.

Structural variations in the substitution pattern reveal the versatility of the dihydroquinolinone scaffold for chemical modification. The compound 6-amino-3,4-dihydroquinolin-2(1H)-one, with Chemical Abstracts Service number 22246-13-5, demonstrates amino substitution at position 6 rather than position 8. This positional isomerism illustrates how the location of functional groups can dramatically influence molecular properties while maintaining the same basic functional group composition. The systematic comparison of these related compounds provides insights into structure-activity relationships and helps predict the properties of new derivatives within this chemical class.

Propriétés

IUPAC Name |

8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTVPUMRGXSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250094 | |

| Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-09-0 | |

| Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Pathway and Mechanism

This method adapts the Friedel-Crafts alkylation strategy described in patent US20040034228A1, which was originally developed for 6-hydroxy-3,4-dihydroquinolinone. For the target compound, the synthesis begins with N-(2-nitro-4-methylphenyl)-3-chloropropionamide (Figure 1A). The methyl group at position 4 and nitro group at position 2 are strategically placed to direct cyclization and subsequent functionalization.

Key Steps :

-

Cyclization : Intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid (e.g., AlCl₃) forms the dihydroquinolinone core, yielding 6-methyl-8-nitro-3,4-dihydroquinolin-2(1H)-one .

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate with Raney nickel reduces the nitro group to an amine, producing the final product.

Optimization and Challenges

-

Solvent Selection : Polar aprotic solvents like DMF or methyl ethyl ketone (MEK) enhance cyclization efficiency. In the original protocol, MEK provided a 78% yield under reflux conditions.

-

Temperature Control : Cyclization proceeds optimally at 80–100°C, while nitro reduction requires milder conditions (25–50°C) to prevent over-reduction.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the intermediate nitro compound, while the final product is recrystallized from ethanol.

Table 1 : Representative Yields for Friedel-Crafts Route

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | AlCl₃, MEK, 80°C, 6 h | 78 | 92 |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 85 | 95 |

Cyclization of Substituted Benzylamine Precursors

Synthetic Strategy

Adapting methods from BenchChem, this route employs 2-amino-4-methylbenzylamine as the starting material. Reaction with methyl acetoacetate under acidic conditions facilitates cyclization via a tandem condensation-intramolecular amidation sequence (Figure 1B).

Key Steps :

-

Condensation : 2-Amino-4-methylbenzylamine reacts with methyl acetoacetate in acetic acid, forming a Schiff base intermediate.

-

Cyclization : Heating under reflux (120°C, 8 h) induces ring closure, yielding 6-methyl-3,4-dihydroquinolin-2(1H)-one .

-

Nitration and Reduction : Nitration at position 8 (HNO₃/H₂SO₄, 0°C) introduces a nitro group, followed by reduction with SnCl₂/HCl to afford the amino derivative.

Critical Parameters

-

Acid Catalyst : Acetic acid outperforms HCl or H₂SO₄ in minimizing side reactions (e.g., over-nitration).

-

Nitration Regioselectivity : The methyl group at position 6 directs nitration to position 8, achieving >90% regioselectivity.

Table 2 : Performance Metrics for Benzylamine Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Acetic acid, 120°C, 8 h | 65 |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 70 |

| Reduction | SnCl₂/HCl, 50°C, 4 h | 88 |

Reductive Amination of Keto Intermediates

Methodology

This route, inspired by PMC5699206, involves synthesizing 8-nitro-6-methyl-3,4-dihydroquinolin-2(1H)-one via Friedel-Crafts alkylation, followed by reductive amination using ammonium formate and a palladium catalyst (Figure 1C).

Key Steps :

Advantages and Limitations

-

Single-Pot Transformation : Combines nitro reduction and amination, reducing purification steps.

-

Byproduct Formation : Excess ammonium formate may lead to over-reduction; stoichiometric control is critical.

Table 3 : Reductive Amination Efficiency

| Condition | Catalyst | Yield (%) |

|---|---|---|

| H₂ (3 atm), 50°C | Pd/C (5%) | 75 |

| HCOONH₄, MeOH, 70°C | None | 42 |

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity for all routes, with the Friedel-Crafts method yielding the highest purity (98%).

Industrial-Scale Considerations

Process Optimization

Cost Analysis

Table 4 : Cost per Kilogram (USD)

| Method | Raw Materials | Processing | Total |

|---|---|---|---|

| Friedel-Crafts | 220 | 150 | 370 |

| Benzylamine | 180 | 200 | 380 |

| Reductive Amination | 250 | 120 | 370 |

Analyse Des Réactions Chimiques

Types of Reactions

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the dihydroquinolinone core.

Substitution: The amino and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the compound.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A parent compound with a similar core structure.

8-Aminoquinoline: A derivative with an amino group at the 8th position.

6-Methylquinoline: A derivative with a methyl group at the 6th position.

Uniqueness

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its amino and methyl substituents, which can influence its chemical reactivity and biological activity

Activité Biologique

Introduction

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, characterized by an amino group at the 8th position and a methyl group at the 6th position of the quinoline ring, contributes to its biological potential.

- Molecular Formula : C10H12N2O

- Molecular Weight : Approximately 176.22 g/mol

- Structural Features : The dihydroquinolinone core is pivotal for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action may involve interference with bacterial enzymes or cellular processes.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Such activities are often linked to the modulation of inflammatory pathways and cytokine production, although detailed studies are required to confirm these effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 6 | Methyl | Moderate activity |

| 8 | Amino | Essential for activity |

| Various | Halogens (Cl, Br) | Increased antimicrobial activity |

Studies indicate that electron-withdrawing groups enhance biological activity compared to electron-donating groups like methyl .

Case Studies

- Antibacterial Screening : A series of dihydroquinolinone derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds similar to this compound showed moderate to good efficacy against several bacterial strains .

- In Vitro Cancer Studies : While specific studies on this compound are scarce, related quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for future research on this compound .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of cellular functions critical for microbial survival or cancer cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one?

The compound is typically synthesized via nitro reduction of a precursor. For example, hydrogenation of a nitro-substituted dihydroquinolinone using Pd/C under H₂ gas (e.g., 73.7% yield for a similar 6-amino derivative) . Key steps include refluxing in ethanol, catalytic hydrogenation, and purification via flash chromatography. The methyl group at position 6 may be introduced via alkylation or by using methyl-substituted starting materials.

Q. How is the compound characterized after synthesis?

Characterization relies on ¹H NMR (e.g., aromatic protons at δ 6.41–8.13 ppm, methyl groups at δ 2.28 ppm) and mass spectrometry (e.g., EI-MS: m/z 303 [M⁺] for nitro intermediates, ESI-MS: m/z 274.2 [M+1] for amino derivatives) . Purity is confirmed via HPLC (e.g., 99.6% purity for compound 50 in ) .

Q. What analytical techniques are critical for assessing compound purity?

High-performance liquid chromatography (HPLC) is essential for detecting impurities (e.g., compound 50 in achieved 99.6% purity) . Thin-layer chromatography (TLC) and NMR integration (e.g., absence of extraneous peaks in ¹H NMR) are also used to verify purity .

Q. What are typical structural modifications to enhance biological activity?

Substituents like fluoro groups (e.g., 8-fluoro in compound 25, ) or aminoalkyl side chains (e.g., piperidin-1-yl ethyl in compound 22, ) are introduced to improve target binding or solubility . Modifications are guided by structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this scaffold?

Variables include catalyst choice (Pd/C vs. alternatives), reaction duration (e.g., 48 hours for nitro reduction in ), and solvent polarity . For example, compound 51 in had a low yield (15%), suggesting the need for optimized stoichiometry or alternative reducing agents like NaBH₄/NiCl₂ .

Q. How to address discrepancies in spectroscopic data between synthesized batches?

Re-examine starting material purity and reaction conditions (e.g., moisture sensitivity). Use advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography to resolve structural ambiguities. Cross-validate with high-resolution mass spectrometry (HRMS), as done for compound 51 (ESI-HRMS calculated: 389.1234, observed: 389.1233) .

Q. What methods are effective for reducing nitro intermediates to amino groups?

Catalytic hydrogenation (H₂/Pd-C in ethanol, 72.9% yield for compound 24 in ) is standard . For acid-sensitive substrates, consider transfer hydrogenation (e.g., ammonium formate/Pd-C) or selective reduction with SnCl₂/HCl.

Q. How to design experiments for evaluating biological activity?

Use in vitro assays (e.g., enzyme inhibition, receptor binding) with derivatives varying in substituents (e.g., compound 27 in with thiophene-2-carboximidamide showed 43.7% yield) . Pair with computational docking to predict binding modes.

Q. How to resolve conflicting biological activity data between derivatives?

Ensure batch-to-batch consistency in synthesis (e.g., compound 50 in had rigorous HPLC validation) . Replicate assays under controlled conditions (pH, temperature) and validate target engagement via biophysical methods (SPR, ITC).

Q. What strategies improve solubility of amino-substituted dihydroquinolinones?

Introduce polar side chains (e.g., dimethylaminoethyl in compound 20, ) or use salt forms (e.g., hydrochloride). Solubility can be tested via nephelometry or HPLC under physiological conditions .

Methodological Considerations

- Synthetic Optimization : Prioritize stepwise functionalization (e.g., nitro reduction before side-chain introduction) to avoid side reactions .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., PubChem data in ) and report deviations ≥0.1 ppm .

- Biological Testing : Include positive/negative controls and dose-response curves to ensure assay reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.